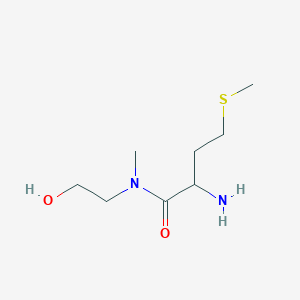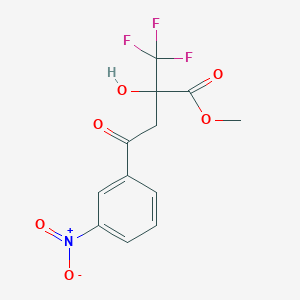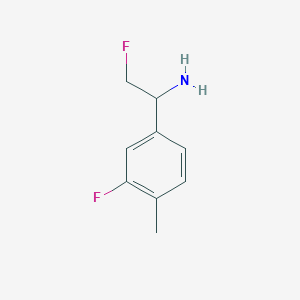![molecular formula C10H19F3N2O2 B13205118 tert-butyl N-[4-amino-2-(trifluoromethyl)butyl]carbamate](/img/structure/B13205118.png)
tert-butyl N-[4-amino-2-(trifluoromethyl)butyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[4-amino-2-(trifluoromethyl)butyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an amino group, and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-amino-2-(trifluoromethyl)butyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine derivative. One common method involves the use of tert-butyl carbamate and 4-amino-2-(trifluoromethyl)butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl N-[4-amino-2-(trifluoromethyl)butyl]carbamate can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
Chemistry: tert-Butyl N-[4-amino-2-(trifluoromethyl)butyl]carbamate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and as a protecting group for amines.
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. It can be used to synthesize drug candidates with improved pharmacokinetic properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of tert-butyl N-[4-amino-2-(trifluoromethyl)butyl]carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- tert-Butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate
- tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
- tert-Butyl (3-hydroxypropyl)carbamate
Uniqueness: tert-Butyl N-[4-amino-2-(trifluoromethyl)butyl]carbamate is unique due to its specific structural features, such as the presence of a trifluoromethyl group and a tert-butyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H19F3N2O2 |
|---|---|
Poids moléculaire |
256.27 g/mol |
Nom IUPAC |
tert-butyl N-[4-amino-2-(trifluoromethyl)butyl]carbamate |
InChI |
InChI=1S/C10H19F3N2O2/c1-9(2,3)17-8(16)15-6-7(4-5-14)10(11,12)13/h7H,4-6,14H2,1-3H3,(H,15,16) |
Clé InChI |
XFWHPFFSYDMEOE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(CCN)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


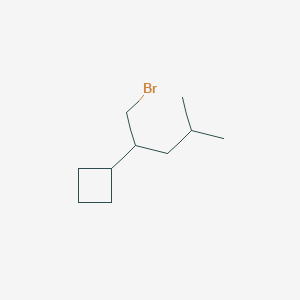
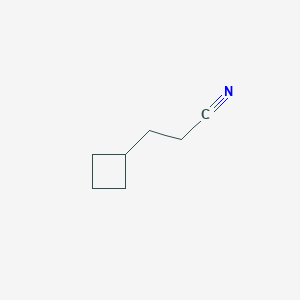
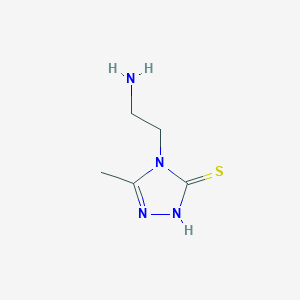



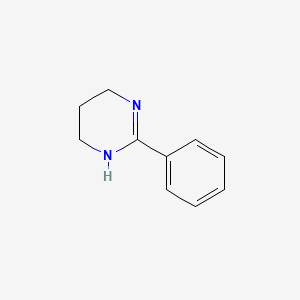
![5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13205091.png)
